molecular formula C11H22O B1607465 2-Methyl-4-decanone CAS No. 6628-25-7

2-Methyl-4-decanone

Cat. No.: B1607465
CAS No.: 6628-25-7
M. Wt: 170.29 g/mol
InChI Key: QNIWMSRDAQBYHO-UHFFFAOYSA-N
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Description

2-Methyl-4-decanone is an organic compound with the molecular formula C₁₁H₂₂O. It is a methyl ketone, characterized by the presence of a methyl group attached to the fourth carbon of a decanone chain. This compound is known for its distinct chemical properties and is used in various industrial and research applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Methyl-4-decanone can be synthesized through several methods. One common approach involves the alkylation of 2-decanone with methyl iodide in the presence of a strong base such as sodium hydride. The reaction typically occurs under anhydrous conditions to prevent the hydrolysis of the base .

Industrial Production Methods: In industrial settings, this compound is often produced through the catalytic hydrogenation of 2-methyl-4-decen-1-one. This process involves the use of a metal catalyst, such as palladium on carbon, under high pressure and temperature conditions .

Chemical Reactions Analysis

Types of Reactions: 2-Methyl-4-decanone undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

2-Methyl-4-decanone has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Methyl-4-decanone involves its interaction with various molecular targets. In biological systems, it can interact with enzymes and proteins, altering their function and activity. The exact pathways and molecular targets are still under investigation, but it is believed to exert its effects through modulation of cellular signaling pathways and enzyme inhibition .

Comparison with Similar Compounds

Uniqueness: 2-Methyl-4-decanone is unique due to its specific placement of the methyl group, which imparts distinct chemical and physical properties. This structural difference can influence its reactivity, boiling point, and solubility compared to its analogs .

Properties

IUPAC Name

2-methyldecan-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H22O/c1-4-5-6-7-8-11(12)9-10(2)3/h10H,4-9H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNIWMSRDAQBYHO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCC(=O)CC(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80216480
Record name 2-Methyl-4-decanone
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

170.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6628-25-7
Record name 4-Decanone, 2-methyl-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6628-25-7
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Record name 2-Methyl-4-decanone
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Record name NSC60558
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Record name 2-Methyl-4-decanone
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Record name HEXYL ISOBUTYL KETONE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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